molecular formula C18H24N2O B2456924 N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide CAS No. 2411254-59-4

N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide

Cat. No.: B2456924
CAS No.: 2411254-59-4
M. Wt: 284.403
InChI Key: YDOJQBYODQJYJL-UHFFFAOYSA-N
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Description

N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide is a synthetic compound with the molecular formula C18H24N2O. It belongs to the class of piperidine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-7-18(21)19-17-11-14-20(15-12-17)13-6-10-16-8-4-3-5-9-16/h3-5,8-9,17H,6,10-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOJQBYODQJYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN(CC1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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